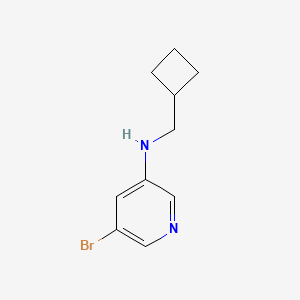
5-Carbamoylmethyl-2'-o-methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O(2)'-Methyl-5-carbamoylmethyluridine is a modified nucleoside found in transfer RNA (tRNA). It is known for its role in the modification of uridine residues at the wobble position of tRNA, which is crucial for the proper decoding of genetic information during protein synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of methylating agents and carbamoylating reagents under controlled temperatures and pH levels .
Industrial Production Methods
the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes .
Analyse Des Réactions Chimiques
Types of Reactions
O(2)'-Methyl-5-carbamoylmethyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Applications De Recherche Scientifique
O(2)'-Methyl-5-carbamoylmethyluridine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on molecular interactions.
Biology: The compound plays a role in the study of tRNA modifications and their impact on protein synthesis and genetic code translation.
Medicine: Research on O(2)'-Methyl-5-carbamoylmethyluridine contributes to understanding diseases related to tRNA modifications and potential therapeutic interventions.
Mécanisme D'action
The mechanism of action of O(2)'-Methyl-5-carbamoylmethyluridine involves its incorporation into tRNA, where it modifies the uridine residue at the wobble position. This modification enhances the accuracy and efficiency of codon-anticodon pairing during translation, thereby influencing protein synthesis. The molecular targets include the ribosome and various enzymes involved in tRNA modification pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Carbamoylmethyluridine (ncm5U)
- 5-Carbamoylmethyl-2’-O-methyluridine (ncm5Um)
- 5-Methoxycarbonylmethyluridine (mcm5U)
- 5-Methoxycarbonylmethyl-2-thiouridine (mcm5s2U)
Uniqueness
O(2)‘-Methyl-5-carbamoylmethyluridine is unique due to its specific modification at both the 2’-hydroxyl and 5-positions. This dual modification distinguishes it from other similar compounds and contributes to its specific role in tRNA function and protein synthesis .
Propriétés
IUPAC Name |
2-[1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O7/c1-21-9-8(18)6(4-16)22-11(9)15-3-5(2-7(13)17)10(19)14-12(15)20/h3,6,8-9,11,16,18H,2,4H2,1H3,(H2,13,17)(H,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXUHQJRMXUOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)N)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
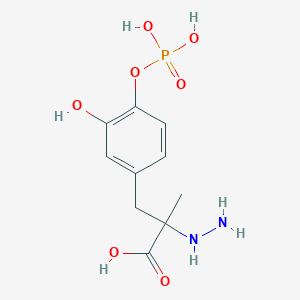
![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)



![1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)](/img/structure/B12079889.png)
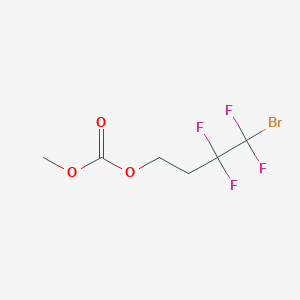
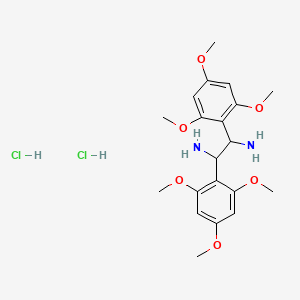
![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)
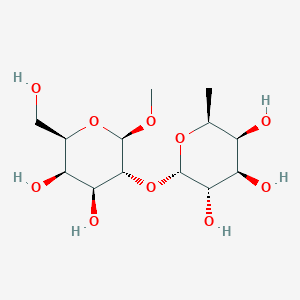
![3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12079921.png)

![5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl](/img/structure/B12079941.png)
